molecular formula C21H25ClFN3OS B2929108 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride CAS No. 1216679-03-6

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride

Cat. No.: B2929108
CAS No.: 1216679-03-6
M. Wt: 421.96
InChI Key: CMQHSEINAAHNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3OS.ClH/c1-14-9-10-16(13-15(14)2)20(26)25(12-6-11-24(3)4)21-23-19-17(22)7-5-8-18(19)27-21;/h5,7-10,13H,6,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQHSEINAAHNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride is a synthetic compound with a complex molecular structure, characterized by the presence of a dimethylamino group, a fluorobenzothiazole moiety, and a benzamide functional group. Its molecular formula is C21H25ClFN3OSC_{21}H_{25}ClFN_3OS, and it has a molecular weight of approximately 422.0 g/mol .

This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial research. Below is a detailed exploration of its biological activity based on available research findings.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antibacterial activity. A study published in "Molecules" highlighted its moderate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. However, it was noted that this compound was not as effective as traditional antibiotics.

Antitumor Activity

The compound's potential as an antitumor agent has been investigated in various studies. For instance, derivatives of benzamide have shown promise in inhibiting cancer cell proliferation through mechanisms that involve the modulation of specific cellular pathways. The presence of the benzothiazole moiety is believed to enhance the compound's ability to interact with biological targets associated with tumor growth .

The proposed mechanism of action involves the inhibition of key enzymes and pathways that are critical for cell survival and proliferation. Specifically, studies suggest that compounds like this compound may disrupt metabolic processes by targeting nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADPH and destabilization of dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair .

Case Studies

  • Anticancer Activity : In a clinical study involving patients with advanced tumors, compounds similar to this compound demonstrated significant antitumor effects, with some patients showing prolonged survival rates beyond two years following treatment .
  • Antibacterial Efficacy : Another study assessed the antibacterial efficacy of this compound against E. coli and S. aureus, revealing that while it exhibited moderate activity, further optimization and structural modifications could enhance its potency against resistant strains.

Summary Table of Biological Activities

Activity Type Effectiveness Notes
AntimicrobialModerate against S. aureus & E. coliLess effective than traditional antibiotics
AntitumorSignificant in vitro and in vivoPotential for further development in oncology
Mechanism of ActionInhibits NADK & destabilizes DHFRDisruption of metabolic pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Analogues

N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₅H₂₀ClN₃O₂; MW: 309.79)
  • Shorter side chain (dimethylamino propyl vs. additional substituents in the target compound).
  • Functional Implications :
    • The hydroxyl group may enhance interactions with polar residues in target proteins but reduce lipophilicity compared to the fluorinated benzothiazole.
    • Lower molecular weight suggests differences in absorption and distribution .
N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₆H₂₀ClN₃O₂; MW: 321.80)
  • Structural Differences: Features a pyrrolidinyl ethyl chain instead of dimethylamino propyl. Retains the quinoline core but lacks fluorine.
  • Absence of fluorine may reduce metabolic stability compared to the target compound .

Triazole Derivatives

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds [7–9])
  • Structural Differences: Based on a 1,2,4-triazole core with sulfonyl and fluorophenyl substituents. Lack the benzothiazole and dimethylamino propyl groups.
  • Functional Implications :
    • The triazole ring enables tautomerism, influencing electronic properties and reactivity.
    • Fluorophenyl groups enhance hydrophobic interactions but differ in spatial arrangement compared to the target compound’s fluorinated benzothiazole .

Chromenone-Pyrazolopyrimidine Hybrids

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Structural Differences :
    • Combines chromen-4-one and pyrazolopyrimidine scaffolds with fluorine substituents.
    • Larger molecular framework (MW: 589.1) compared to the target compound.
  • Functional Implications :
    • Fluorine atoms enhance binding to aromatic residues in enzymes (e.g., kinases).
    • The sulfonamide group introduces acidity, differing from the benzamide linkage in the target compound .

Pharmacological and Industrial Relevance

Industrial Availability

  • Global Suppliers : Includes Friend Pharma, Abhilasha Pharma, and Eli Chemical, indicating commercial interest for research or pharmaceutical development .

Key Differentiators and Advantages

  • Fluorinated Benzothiazole Core: Offers superior metabolic stability and selectivity compared to non-fluorinated analogues (e.g., quinoline derivatives) .
  • Hydrochloride Salt : Enhances solubility over freebase forms, critical for formulation.

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